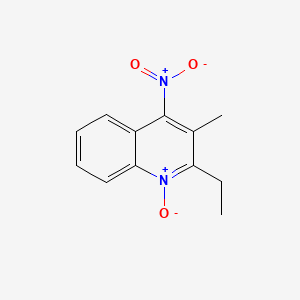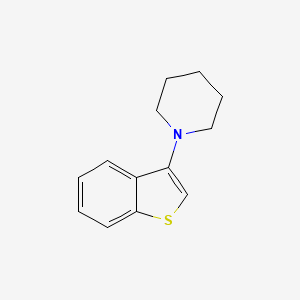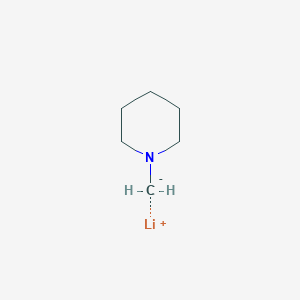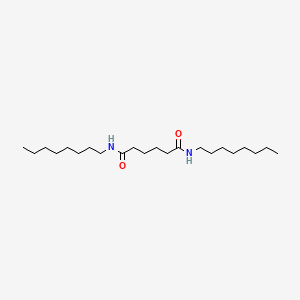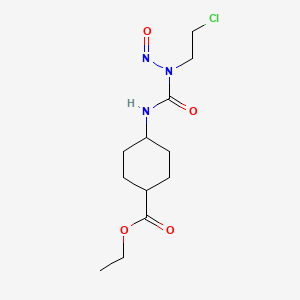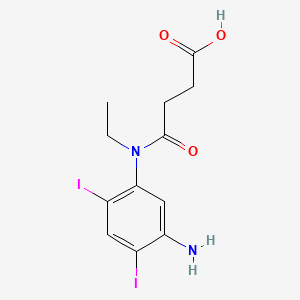
Cyclododecanol, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecanol, 1-phenyl- is an organic compound with the molecular formula C₁₈H₂₈O It is a type of alcohol where a phenyl group is attached to the cyclododecanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclododecanol, 1-phenyl- can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclododecanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield Cyclododecanol, 1-phenyl-.
Industrial Production Methods
In industrial settings, the production of Cyclododecanol, 1-phenyl- often involves catalytic hydrogenation of cyclododecanone in the presence of a phenyl group donor. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclododecanol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, 1-phenyl- using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclododecane, 1-phenyl- using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: Cyclododecanone, 1-phenyl-
Reduction: Cyclododecane, 1-phenyl-
Substitution: Depending on the nucleophile, products like cyclododecyl halides or amines.
Aplicaciones Científicas De Investigación
Cyclododecanol, 1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of Cyclododecanol, 1-phenyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanol: Lacks the phenyl group, resulting in different chemical properties and applications.
Cyclododecanone: The oxidized form of Cyclododecanol, 1-phenyl-, used in different synthetic pathways.
Cyclododecane: The fully reduced form, with distinct physical and chemical characteristics.
Uniqueness
Cyclododecanol, 1-phenyl- is unique due to the presence of the phenyl group, which imparts specific chemical reactivity and potential applications not seen in its analogs. This makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
36359-48-5 |
|---|---|
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-phenylcyclododecan-1-ol |
InChI |
InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2 |
Clave InChI |
RNUVQEMZOVCXFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
